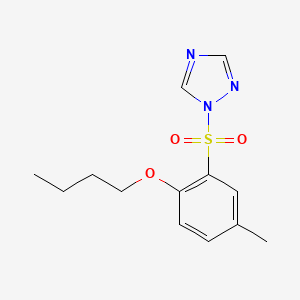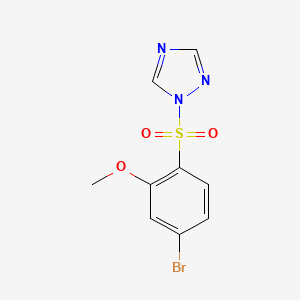
Basic Red 27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Basic Red 27 is a methine class dye . It is a purple powder that is soluble in water, producing a bright red color . It is mainly used in dyeing and printing acrylic knitwear and wool . It can also be used for direct printing on acrylic fabric and dyeing modified polyester .
Synthesis Analysis
The synthesis of Basic Red 27 involves the cyanoethylation of N-methylbenzenamine with acrylonitrile, followed by a condensation reaction with DMF aldehyde and 5-Chloro-1,3,3-trimethyl-2-methyleneindoline .Molecular Structure Analysis
The molecular formula of Basic Red 27 is C23H25Cl2N3 . It has a molecular weight of 414.37 .Physical And Chemical Properties Analysis
Basic Red 27 is a red, purple powder . It has a water solubility of 100 g/L . When dissolved in water, it produces a bright red color . It has a compatibility value of 2 and an f value of 0.29 .Safety and Hazards
The Food and Drug Administration (FDA) has reviewed the safety of Red 27 and determined that it may be safely used for coloring cosmetics and personal care products, as well as drugs when conforming to FDA specifications . These ingredients are approved for use in products intended for use on the lips, but are not permitted for use in products intended for use in the area of the eye .
properties
CAS RN |
12221-53-3 |
|---|---|
Product Name |
Basic Red 27 |
Molecular Formula |
C23H25ClN3.H2PO4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173040.png)
![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173041.png)

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173046.png)

![1-[(3,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173053.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173056.png)